molecular formula C13H12O2 B7846348 1-Methylnaphthalene-4-acetic acid

1-Methylnaphthalene-4-acetic acid

Cat. No.: B7846348
M. Wt: 200.23 g/mol
InChI Key: XXNIXDYOPUAAGR-UHFFFAOYSA-N
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Description

1-Methylnaphthalene-4-acetic acid (also referred to as 1-naphthaleneacetic acid) is a naphthalene derivative with a carboxylic acid functional group at the 1-position and a methyl substituent at the 4-position. It is widely studied for its applications in agriculture, particularly as a plant growth regulator due to its auxin-like activity. Key physicochemical properties include:

  • Low water solubility: Solubility is higher in organic solvents, while its sodium salt form exhibits high water solubility .
  • Vapor pressure: The acid form has a relatively high vapor pressure (0.3 mmHg), facilitating volatility, whereas its salts and esters have lower vapor pressures .

Properties

IUPAC Name

2-(4-methylnaphthalen-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-6-7-10(8-13(14)15)12-5-3-2-4-11(9)12/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNIXDYOPUAAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methylnaphthalene-4-acetic acid can be achieved through several routes. One common method involves the oxidation of 1-methylnaphthalene using strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. Another approach is the Friedel-Crafts acylation of 1-methylnaphthalene with acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial production methods often involve the catalytic oxidation of 1-methylnaphthalene using molecular oxygen in the presence of metal catalysts such as cobalt or manganese acetates. This process is typically carried out in a solvent like glacial acetic acid under controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-Methylnaphthalene-4-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-1,4-dicarboxylic acid using strong oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reduction of the acetic acid group can yield 1-methylnaphthalene-4-ethanol.

Major products formed from these reactions include naphthalene-1,4-dicarboxylic acid, 1-methylnaphthalene-4-ethanol, and various substituted naphthalene derivatives.

Scientific Research Applications

1-Methylnaphthalene-4-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylnaphthalene-4-acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity, altering cellular redox states, or interacting with cellular membranes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence oxidative stress pathways and inflammatory responses .

Comparison with Similar Compounds

Physicochemical Properties

Compound Solubility in Water Vapor Pressure (mmHg) Environmental Mobility Bioaccumulation Potential
1-Naphthaleneacetic acid Low (soluble in organics) 0.3 High Low
Sodium 1-naphthaleneacetate High <0.1 High Negligible
Ethyl 1-naphthaleneacetate Low (organics) <0.1 Moderate Low
1-Naphthaleneacetamide Moderate <0.1 Moderate Not reported

Key Findings :

  • The sodium salt’s high water solubility makes it suitable for aqueous formulations, whereas the acid and ester forms are preferred for hydrophobic applications .

Research and Regulatory Focus

Data from PubMed (as of 2019) reveal disparities in research attention:

  • 1-Naphthaleneacetic acid : 28 studies, primarily on agricultural applications and toxicity .
  • Salts (sodium, potassium, ammonium): No PubMed hits, suggesting understudied profiles .

Regulatory assessments (e.g., EPA, ATSDR) emphasize the need for further toxicological data on derivatives, particularly regarding chronic exposure and ecological impacts .

Environmental and Toxicological Profiles

  • Degradation : The acid degrades rapidly in the environment, reducing long-term contamination risks. In contrast, esters may persist slightly longer due to reduced volatility .
  • Toxicity: While the acid’s acute toxicity is well-documented (e.g., respiratory irritation in mammals), data on its salts and esters remain sparse .

Biological Activity

1-Methylnaphthalene-4-acetic acid (1-MN4AA) is an organic compound belonging to the naphthalene family, characterized by a methyl group at the 1-position and an acetic acid group at the 4-position. This compound has garnered interest due to its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article reviews the biological activity of 1-MN4AA, synthesizing findings from various studies to present a comprehensive overview.

1-MN4AA has the following chemical structure and properties:

PropertyValue
IUPAC Name2-(4-methylnaphthalen-1-yl)acetic acid
Molecular FormulaC13H12O2
Molecular Weight200.24 g/mol
CAS Number[not specified]

The biological activity of 1-MN4AA is believed to involve its interaction with specific molecular targets and pathways. It may modulate enzyme activity, alter cellular redox states, and interact with cellular membranes. Research indicates that it influences oxidative stress pathways and inflammatory responses, although detailed molecular mechanisms remain under investigation.

Antimicrobial Activity

1-MN4AA has been studied for its antimicrobial properties. In vitro studies demonstrated that it exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness varies depending on concentration and exposure time. For instance, a study reported that 1-MN4AA inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Antioxidant Properties

The antioxidant capacity of 1-MN4AA has also been evaluated. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly relevant in contexts such as neuroprotection and aging, where oxidative damage plays a critical role .

Anti-inflammatory Effects

Research indicates that 1-MN4AA may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In animal models, administration of the compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential utility in treating inflammatory conditions .

Case Studies

Several case studies illustrate the biological effects of 1-MN4AA:

  • Liver Function Study : A study involving rats exposed to 1-MN showed altered liver enzyme levels (ALT and AST), indicating potential hepatotoxicity at higher doses. The study highlighted the importance of dose-dependent effects on liver function .
  • Genotoxicity Assessment : The micronucleus test conducted on V79 hamster fibroblasts revealed that while direct exposure to 1-MN did not significantly increase micronuclei frequency, urine extracts from exposed rats did show genotoxic effects, suggesting metabolic activation in vivo .
  • Microbial Degradation : Research on microbial degradation of naphthenic acids included observations on how compounds like 1-MN4AA could be utilized by certain bacteria for bioremediation purposes, emphasizing its ecological relevance .

Comparative Analysis with Similar Compounds

To understand the unique biological activities of 1-MN4AA, it is beneficial to compare it with other naphthalene derivatives:

CompoundBiological ActivityNotes
1-Naphthaleneacetic AcidPlant growth regulatorWidely used in agriculture
2-MethylnaphthaleneEnvironmental impact studiesFocused on biodegradation
Naphthalene-1,4-dicarboxylic acidAntimicrobial propertiesSimilar structural properties

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